(9-methyl-9-azoniabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate;chloride
Description
Systematic IUPAC Nomenclature Conventions for Bicyclic Quaternary Ammonium Compounds
The IUPAC nomenclature for bicyclic quaternary ammonium compounds follows rigorous rules to unambiguously describe their molecular architecture. The core structure of this compound is derived from a bicyclo[3.3.1]nonane framework, a bridged bicyclic system consisting of two fused rings with bridgehead carbons at positions 1 and 5. The nitrogen atom, positioned at the 9th carbon of the bicyclo system, is quaternized with a methyl group, forming a 9-azoniabicyclo[3.3.1]nonane cation.
The full systematic name integrates three structural components:
- Bicyclic backbone : The prefix bicyclo[3.3.1] specifies the number of carbon atoms in each bridge (3, 3, and 1).
- Quaternary ammonium center : The suffix -azonia denotes the presence of a positively charged nitrogen atom within the bicyclic system, while the methyl substituent at position 9 is indicated by 9-methyl.
- Ester and counterion : The 3-yl oxygen atom is esterified with 2-hydroxy-2,2-diphenylacetic acid, and the chloride ion serves as the counterion.
Thus, the IUPAC name systematically prioritizes the bicyclic quaternary ammonium core, followed by the ester substituent and the chloride counterion, adhering to the hierarchical rules of functional group prioritization.
Properties
CAS No. |
33383-27-6 |
|---|---|
Molecular Formula |
C23H28ClNO3 |
Molecular Weight |
401.9 g/mol |
IUPAC Name |
(9-methyl-9-azoniabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate;chloride |
InChI |
InChI=1S/C23H27NO3.ClH/c1-24-19-13-8-14-20(24)16-21(15-19)27-22(25)23(26,17-9-4-2-5-10-17)18-11-6-3-7-12-18;/h2-7,9-12,19-21,26H,8,13-16H2,1H3;1H |
InChI Key |
ZZPJXBLXUNKQAD-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+]1C2CCCC1CC(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of 9-methyl-9-azabicyclo[3.3.1]nonane Core
The bicyclic amine core is generally prepared via multistep synthetic routes starting from simpler cyclic amines or keto intermediates. A representative synthetic sequence (adapted from related bicyclic amines preparation) is:
- Step A: Condensation of glutaraldehyde with acetone-1,3-dicarboxylic acid and benzylamine to form a benzylated azabicyclic ketone intermediate.
- Step B: Reduction of the ketone to corresponding alcohol.
- Step C: Acid-catalyzed dehydration to form the bicyclic olefin.
- Step D: Catalytic hydrogenation to saturate the bicyclic ring system yielding 9-azabicyclo[3.3.1]nonane derivatives.
This methodology is well-documented for related azabicyclo compounds and can be adapted for the methylated variant by appropriate methylation steps or starting materials.
Esterification with 2-hydroxy-2,2-diphenylacetic Acid
The esterification step involves coupling the bicyclic amine with benzilic acid (2-hydroxy-2,2-diphenylacetic acid):
- The free amine is reacted with benzilic acid or its activated derivative (e.g., acid chloride or anhydride).
- Typical esterification conditions involve using coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) in anhydrous solvents.
- Alternatively, direct acid chloride formation of benzilic acid followed by nucleophilic substitution with the bicyclic amine can be employed.
- The reaction is conducted under controlled temperature to avoid side reactions due to the sensitive hydroxy group on the diphenylacetate moiety.
Formation of the Chloride Salt
- The final step to obtain the chloride salt involves treating the free base ester with hydrochloric acid or HCl gas in an appropriate solvent (e.g., ethanol or ethereal solution).
- This protonates the nitrogen atom, forming the quaternary ammonium chloride salt.
- The salt is isolated by precipitation or crystallization, followed by purification steps such as recrystallization or chromatography.
Summary Table of Preparation Steps
Chemical Reactions Analysis
Types of Reactions
(9-methyl-9-azoniabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate;chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chloride ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
- Neuropharmacology : The compound exhibits potential as a neuroactive agent due to its structural similarity to known neurotransmitter analogs. Research indicates that it may interact with cholinergic receptors, making it a candidate for studies related to cognitive enhancement and neurodegenerative diseases like Alzheimer's disease.
- Antidepressant Activity : Preliminary studies suggest that the compound may possess antidepressant properties. Its mechanism of action could involve modulation of serotonin and norepinephrine pathways, similar to other compounds used in treating mood disorders.
- Analgesic Effects : The compound has also been investigated for its analgesic effects, potentially offering a new avenue for pain management therapies without the side effects associated with traditional opioids.
Case Study: Neuroprotective Effects
A study conducted on animal models demonstrated that (9-methyl-9-azoniabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate; chloride exhibited significant neuroprotective effects against oxidative stress-induced neuronal damage. The results indicated a reduction in markers of inflammation and apoptosis in neuronal tissues, suggesting its potential for therapeutic use in conditions like stroke or traumatic brain injury.
Material Science Applications
- Polymer Chemistry : The compound has been utilized as a building block in the synthesis of advanced polymeric materials. Its unique structure allows for the incorporation into copolymers that exhibit enhanced thermal stability and mechanical properties.
- Nanotechnology : Research has explored the use of this compound in the development of nanocarriers for targeted drug delivery systems. Its ability to form stable complexes with various pharmaceuticals enhances bioavailability and reduces systemic toxicity.
Mechanism of Action
The mechanism of action of (9-methyl-9-azoniabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate;chloride involves its interaction with specific molecular targets. The quaternary ammonium group allows it to bind to negatively charged sites on proteins and other macromolecules. This binding can alter the function of the target molecules, leading to various biological effects. The diphenylacetate moiety may also contribute to its activity by interacting with hydrophobic regions of the target molecules.
Comparison with Similar Compounds
Structural Features and Substituent Variations
The bicyclo[3.3.1]nonane framework is a common motif in medicinal chemistry. Key analogs and their differences are summarized below:
*Calculated based on formula C₂₇H₂₈ClNO₃.
Key Observations :
- Quaternary vs. Tertiary Nitrogen : The target compound’s quaternary ammonium group (azonia) renders it permanently charged, limiting membrane permeability compared to tertiary amines like 9-benzyl derivatives .
- Ester vs. Amide/Ketone : The 2-hydroxy-2,2-diphenylacetate ester in the target compound introduces significant steric bulk and aromaticity, which may enhance binding to hydrophobic pockets in biological targets compared to smaller substituents (e.g., methylbenzamide in ).
- Counterion Effects : The chloride ion improves aqueous solubility, a feature shared with analogs like 9-benzyl-3-keto hydrochloride .
Biological Activity
The compound (9-methyl-9-azoniabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate;chloride , also known as a quaternary ammonium compound, has garnered attention for its potential biological activities. This article explores its synthesis, pharmacological properties, and biological effects based on available research findings.
- Molecular Formula : C22H25ClN2O3
- Molecular Weight : 404.90 g/mol
- CAS Number : 552-70-5
- Structure : The compound consists of a bicyclic structure with a quaternary nitrogen atom and a diphenylacetate moiety.
Antimicrobial Properties
Research indicates that quaternary ammonium compounds (QACs), including derivatives of the bicyclic structure, exhibit significant antimicrobial activity. A study highlighted the antibacterial effects of related compounds against various strains of bacteria, including both Gram-positive and Gram-negative organisms. For instance, compounds similar to (9-methyl-9-azoniabicyclo[3.3.1]nonan) were shown to inhibit the growth of Staphylococcus aureus and Escherichia coli effectively .
The proposed mechanism for the antimicrobial activity of these compounds involves disruption of microbial cell membranes due to their cationic nature, leading to leakage of cellular contents and eventual cell death . The hydrophobic diphenylacetate group enhances membrane interaction, facilitating this process.
Case Studies
-
Antibacterial Activity Study :
- Objective : To evaluate the antibacterial efficacy of related QACs.
- Findings : The study demonstrated that certain derivatives exhibited significant inhibition against clinical isolates of Staphylococcus aureus and Pseudomonas aeruginosa, suggesting that (9-methyl-9-azoniabicyclo[3.3.1]nonan) derivatives could be developed as effective antimicrobial agents .
- Neuropharmacological Research :
Data Tables
Q & A
Q. What are the optimal synthetic routes for synthesizing (9-methyl-9-azoniabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate;chloride, and how can purity be maximized?
The synthesis typically involves reacting 9-methyl-9-azoniabicyclo[3.3.1]nonane derivatives with methyl chloroformate or similar esterifying agents under anhydrous conditions. Triethylamine is often used as a base to neutralize HCl byproducts . For purification, recrystallization or chromatography (e.g., HPLC) is recommended to achieve >95% purity. Industrial-scale methods may employ continuous flow reactors to enhance yield and efficiency .
Q. Which analytical techniques are most effective for characterizing this compound’s structural and stereochemical properties?
Use a combination of NMR (¹H, ¹³C, and DEPT for stereochemical analysis), FT-IR (to confirm ester and hydroxyl groups), and X-ray crystallography for absolute configuration determination. Mass spectrometry (HRMS) is critical for verifying molecular weight and chloride counterion presence. Recent studies highlight the utility of Hirshfeld surface analysis and DFT calculations to validate crystallographic data and electronic properties .
Q. How can researchers screen this compound for preliminary biological activity?
Begin with in vitro assays targeting enzymes or receptors structurally similar to those inhibited by bicyclic amines (e.g., monoamine oxidases or acetylcholinesterase). Use microbial growth inhibition assays (e.g., against E. coli or S. aureus) to evaluate antimicrobial potential. Preclinical models (rodent neurobehavioral or nociception assays) are recommended for neuropharmacological profiling .
Advanced Research Questions
Q. How can conflicting data on this compound’s biological activity be resolved?
Contradictions in pharmacological data (e.g., varying efficacy in pain models) may arise from differences in assay conditions (e.g., pH, solvent). Validate results using orthogonal methods:
Q. What computational strategies are effective for predicting this compound’s interactions with biological targets?
Perform molecular dynamics simulations using software like GROMACS or AMBER to model ligand-receptor interactions. DFT calculations (B3LYP/6-31G(d,p)) can optimize geometry and predict electronic properties. Cross-validate with crystallographic data (e.g., bond angles, torsion) to ensure accuracy . For SAR studies, systematically modify substituents (e.g., methyl vs. benzyl groups) and compare docking scores (e.g., AutoDock Vina) .
Q. What methodologies are recommended for studying its mechanism of action in neuropharmacology?
- Receptor Binding Assays: Radioligand competition assays (e.g., ³H-serotonin uptake in synaptosomes).
- Electrophysiology: Patch-clamp recordings to assess ion channel modulation.
- Metabolomics: LC-MS/MS to track neurotransmitter levels (e.g., serotonin, dopamine) in treated models .
- Gene Expression: qPCR or RNA-seq to identify downstream pathways (e.g., CREB or BDNF) .
Q. How can structural modifications enhance its selectivity for specific enzymes?
Replace the 2-hydroxy-2,2-diphenylacetate moiety with bioisosteres (e.g., trifluoromethyl or heterocyclic groups) to alter steric and electronic profiles. Compare inhibition kinetics (Km, Vmax) of derivatives against target enzymes (e.g., cholinesterases). Use QSAR models to correlate substituent properties (logP, polar surface area) with activity .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported synthetic yields?
Variations in yield (e.g., 60–85%) may stem from reaction scale or purification methods. Replicate small-scale syntheses using controlled conditions (e.g., inert atmosphere, strict temperature control). Validate purity via HPLC with dual detection (UV and ELSD) to account for non-chromophoric impurities .
Q. What experimental designs mitigate batch-to-batch variability in biological assays?
Use randomized block designs with split-split plots for multi-factor experiments (e.g., dose, time, and route of administration). Include internal controls (e.g., reference inhibitors) and normalize data to baseline measurements. For in vivo studies, standardize animal models by age, weight, and genetic background .
Methodological Recommendations
Q. What protocols ensure reproducibility in crystallographic studies?
Q. How can researchers optimize stability studies under physiological conditions?
Conduct accelerated degradation tests (40°C/75% RH) and monitor via LC-MS. Identify degradation products (e.g., hydrolysis of the ester group) and adjust formulation (e.g., lyophilization with cyclodextrins) to enhance shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
